molecular formula C8H4FNO3 B15135036 5-fluoro-4aH-3,1-benzoxazine-2,4-dione

5-fluoro-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B15135036
M. Wt: 181.12 g/mol
InChI Key: ULSKCGGRCHCPSS-UHFFFAOYSA-N
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Description

5-Fluoro-4aH-3,1-benzoxazine-2,4-dione is a fluorinated benzoxazine-dione derivative of significant interest in medicinal chemistry and organic synthesis. Compounds within this structural class are recognized for their unique heterocyclic framework, which allows them to interact with diverse biological targets . The 1H-benzo[d][1,3]oxazine-2,4-dione scaffold, to which this compound belongs, has been extensively investigated for its broad spectrum of pharmacological activities. Research indicates that such structures can act as potent inhibitors for various enzymes, including histone acetyltransferases (HATs) and butyrylcholinesterase (BChE) . Furthermore, this family of compounds has shown promise as antitumor, antimycobacterial, antipsychotic, and antiallergic agents in scientific studies . The strategic incorporation of a fluorine atom at the 5-position is often employed to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for developing novel bioactive molecules . In synthetic chemistry, this compound serves as a versatile precursor. Its structure is related to isatoic anhydride, a known precursor in synthesizing 4-quinazolinone-based pharmaceutical drugs such as methaqualone . The reactivity of the benzoxazine-dione core makes it a suitable intermediate for constructing more complex polyheterocyclic scaffolds, which are privileged structures in drug discovery due to their restricted conformational flexibility and enhanced ability to bind to biological receptors . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and adhere to standard laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

5-fluoro-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H

InChI Key

ULSKCGGRCHCPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2C(=C1)F

Origin of Product

United States

Systematic Nomenclature and Advanced Structural Analysis of 5 Fluoro 4ah 3,1 Benzoxazine 2,4 Dione

IUPAC Nomenclature and Isomeric Considerations for Benzoxazinediones

The systematic name for the compound, often referred to by its common name 5-fluoroisatoic anhydride (B1165640), is 5-fluoro-1H-3,1-benzoxazine-2,4-dione . The designation "4aH" in the subject line specifies a particular tautomeric or isomeric form where the carbon at position 4a is saturated and bears a hydrogen atom. However, the more stable and commonly represented aromatic structure is the 1H-tautomer.

Benzoxazinediones, in general, can exist as different isomers depending on the substitution pattern of the precursor molecules. The synthesis of these compounds often involves the reaction of substituted phthalic anhydrides with an azide (B81097) source. When a non-symmetrically substituted phthalic anhydride is used, the initial nucleophilic attack by the azide can occur at either of the two non-equivalent anhydride carbonyls. This can lead to the formation of a mixture of regioisomers. researchgate.net The regioselectivity of this reaction is influenced by a combination of steric and electronic factors of the substituents on the aromatic ring. researchgate.net

For a fluoro-substituted benzoxazinedione, the position of the fluorine atom dictates the specific isomer. The table below outlines the potential isomers based on the fluorine substituent's position on the benzene (B151609) ring.

Isomer Name Fluorine Position Precursor
5-Fluoro-1H-3,1-benzoxazine-2,4-dioneC53-Fluorophthalic anhydride
6-Fluoro-1H-3,1-benzoxazine-2,4-dioneC64-Fluorophthalic anhydride
7-Fluoro-1H-3,1-benzoxazine-2,4-dioneC74-Fluorophthalic anhydride
8-Fluoro-1H-3,1-benzoxazine-2,4-dioneC83-Fluorophthalic anhydride
This table illustrates the relationship between the final product isomer and the required substituted precursor. Note that 4-fluorophthalic anhydride can yield two different isomers (6-fluoro and 7-fluoro).

Conformational Analysis of the 4aH-3,1-Benzoxazine-2,4-dione Core

The conformational flexibility of the 4aH-3,1-benzoxazine-2,4-dione core is largely dictated by the puckering of the six-membered heterocyclic ring. Unlike fully saturated systems like perhydrobenzoxazines which can adopt stable chair-chair conformations, the presence of two carbonyl groups (at C2 and C4) and a double bond within the fused benzene ring introduces significant planar constraints. researchgate.net

The heterocyclic ring contains the sp3-hybridized C4a atom, which is the primary source of its non-planar structure. The ring is likely to adopt a conformation that minimizes steric strain and torsional strain. Possible conformations include:

Sofa Conformation: Where the C4a atom is out of the plane formed by the other five atoms of the ring.

Twist-Boat Conformation: A higher energy conformation that may be present in the conformational equilibrium.

The exact preferred conformation and the energy barrier between different conformers would require computational modeling, such as Density Functional Theory (DFT) calculations. These studies would analyze the dihedral angles and bond lengths to determine the lowest energy state. The fusion with the rigid benzene ring severely restricts the conformational freedom compared to monocyclic systems.

Stereochemical Implications and Chirality in 4aH-Benzoxazine Systems

A critical structural feature of the 4aH-3,1-benzoxazine-2,4-dione system is the presence of a chiral center. Chirality, or 'handedness', arises in molecules that are non-superimposable on their mirror images. leah4sci.comyoutube.com This typically occurs at a carbon atom bonded to four different substituent groups. youtube.com

In the case of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione, the carbon atom at position 4a is an sp3-hybridized stereocenter. The four distinct groups attached to C4a are:

A hydrogen atom (-H)

The nitrogen atom of the dione (B5365651) ring (-N(H)-)

The carbonyl carbon at position 4 (-C(=O)-)

The aromatic carbon at position 8a, which is part of the fused benzene ring.

Due to this chiral center, the molecule can exist as a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. These enantiomers are mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The separation of these enantiomers would require chiral chromatography or asymmetric synthesis methods.

Electronic Effects of the 5-Fluoro Substituent on Molecular Geometry and Stability

The fluorine atom at the 5-position exerts significant electronic effects that modify the geometry and stability of the entire molecule. These effects are primarily twofold: the inductive effect and the mesomeric (or resonance) effect.

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from the sigma (σ) bonds of the benzene ring. This strong negative inductive effect (σI = 0.51) pulls electron density from the aromatic system towards the fluorine atom. nih.gov

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This is an electron-donating effect, though for fluorine, it is considerably weaker than its inductive effect (σR = -0.34). nih.gov

The dominance of the strong electron-withdrawing inductive effect has several consequences:

Molecular Geometry: The withdrawal of electron density can lead to a slight shortening of the C5-F bond and adjacent C-C bonds within the aromatic ring. It alters the electron density distribution across the molecule, making the π-cloud of the benzene ring more electron-poor. nih.gov

Stability and Reactivity: The strong inductive pull lowers the energy of the molecular orbitals, which can contribute to increased thermodynamic stability. nih.gov This electron withdrawal also increases the acidity of the N-H proton at the 1-position and enhances the electrophilicity of the carbonyl carbons (C2 and C4), potentially influencing the molecule's reactivity in nucleophilic substitution or ring-opening reactions. techscience.com The presence of electron-withdrawing groups has been reported to promote the curing reactions in related benzoxazine (B1645224) systems by creating more acidic species that catalyze the process. techscience.com

Electronic EffectDescriptionImpact on this compound
Inductive Effect (-I) Withdrawal of electron density through sigma bonds due to high electronegativity.Dominant effect; pulls electron density from the benzene ring, increasing stability and altering reactivity.
Mesomeric Effect (+M) Donation of lone-pair electron density into the pi system.Weaker effect; partially counteracts the inductive withdrawal but is largely overshadowed.
This interactive table summarizes the key electronic contributions of the fluorine substituent.

Synthetic Strategies for 5 Fluoro 4ah 3,1 Benzoxazine 2,4 Dione and Analogues

Established Methodologies for 3,1-Benzoxazine-2,4-dione Synthesis

The foundational 3,1-benzoxazine-2,4-dione scaffold can be constructed through several reliable methods, primarily utilizing anthranilic acid and its derivatives as starting materials.

Cyclization Reactions from Anthranilic Acid Derivatives

The most common route to 3,1-benzoxazin-4-ones involves the cyclization of anthranilic acid derivatives. nih.gov This approach leverages the dual functionality of anthranilic acid, which contains both an amine and a carboxylic acid group. mdpi.com One of the earliest methods, reported in 1902, involved treating anthranilic acids with aroyl chlorides in the presence of pyridine. nih.gov

Modern variations employ a range of cyclizing and activating agents. N-acyl anthranilic acids can be cyclized under solvent-free conditions by heating with dehydrating agents like silica (B1680970) gel or bentonite. vulcanchem.com Alternatively, phosgene (B1210022) or its safer solid equivalent, triphosgene, can be used to effect the cyclization of anthranilic acid. orgsyn.org A common laboratory preparation involves reacting anthranilic acid with acid chlorides or anhydrides. For example, heating anthranilic acid with acetic anhydride (B1165640) leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one. researchgate.net A host of other dehydrating agents have been successfully used to facilitate the ring closure of the intermediate N-acyl amides, including concentrated sulfuric acid, thionyl chloride, and phosphorus oxychloride. nih.gov

Table 1: Reagents for Cyclization of Anthranilic Acid Derivatives
Starting MaterialReagent(s)Product TypeReference
Anthranilic AcidAroyl Chlorides, Pyridine2-Aryl-3,1-benzoxazin-4-ones nih.gov
N-Acyl Anthranilic AcidsSilica Gel / Bentonite (Heat)2-Substituted-3,1-benzoxazin-4-ones vulcanchem.com
Anthranilic AcidAcetic Anhydride (Heat)2-Methyl-3,1-benzoxazin-4-one researchgate.net
Anthranilic AcidPhosgeneIsatoic Anhydride orgsyn.org
N-Acyl Anthranilic AmidesThionyl Chloride / POCl₃2-Substituted-3,1-benzoxazin-4-ones nih.gov

Approaches from Phthalic Anhydride Derivatives and Azides

Alternative synthetic routes can commence from precursors other than anthranilic acid. Phthalides, which are derivatives of phthalic acid, can be converted to 1,4-dihydro-benzo[d] mdpi.comwikipedia.orgoxazin-2-ones in a two-step process. tcichemicals.com This method involves an initial ring-opening aminolysis of the phthalide (B148349) to form a 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement to furnish the benzoxazinone (B8607429) ring system. tcichemicals.com

Syntheses involving azide (B81097) functionalities have also been developed. A one-pot method for producing 4H-3,1-benzoxazine derivatives begins with 2-azidobenzaldehydes, which react with an isocyanide and trimethylsilyl (B98337) azide. nih.gov The resulting azide intermediate undergoes a palladium-catalyzed coupling and cyclization reaction to yield the final benzoxazine (B1645224) product. nih.gov

Synthesis via Schiff Bases and Triphosgene

Triphosgene, a stable and manageable substitute for phosgene gas, is a versatile reagent for constructing the 3,1-benzoxazine-2,4-dione ring system. nih.govlbaochemicals.com It can be used for the direct and mild conversion of salicylanilides into 3-phenyl-1,3-benzoxazine-2,4-diones. lbaochemicals.com

More directly, a simple and selective synthesis of 1,3-benzoxazine-2,4-dione derivatives can be achieved from the reaction of Schiff bases with triphosgene. orgsyn.org Schiff bases derived from anthranilic acid can also undergo cyclization with other reagents, such as diisocyanates, to yield different types of benzoxazine compounds. nih.gov

Polyphosphoric Acid Catalyzed Ring Closure Methods

Polyphosphoric acid (PPA) is a known catalyst and dehydrating agent for various ring closure reactions in heterocyclic synthesis. However, its specific application for the direct synthesis of 3,1-benzoxazine-2,4-diones from precursors like N-acylanthranilic acids is not extensively documented in readily available literature. It is more commonly cited in the synthesis of other fused heterocyclic systems, such as azepino phthalazine (B143731) hybrids. researchgate.net

Targeted Fluorination Techniques for Benzoxazine Scaffolds

The introduction of a fluorine atom onto the benzoxazine scaffold, to produce compounds such as 5-fluoro-4aH-3,1-benzoxazine-2,4-dione (also known as 5-fluoroisatoic anhydride or 6-fluoro-1H-3,1-benzoxazine-2,4-dione), can be achieved either by using pre-fluorinated starting materials or by direct fluorination of the heterocyclic core. vulcanchem.comlbaochemicals.com The incorporation of fluorine is of significant interest as it can profoundly alter the biological and physical properties of molecules, such as metabolic stability and lipophilicity. academie-sciences.fr

A common strategy involves starting the synthesis with a fluorinated precursor, such as fluorinated anthranilic acid. google.com The synthesis of 5-fluoroisatoic anhydride can be envisioned starting from 5-fluoroindole, in a pathway analogous to the synthesis of its chlorinated counterpart. vulcanchem.com

Electrophilic Fluorination Methodologies

Direct fluorination of a pre-formed ring is a powerful late-stage functionalization technique. Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (such as an electron-rich aromatic ring) with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, stable, and safe electrophilic fluorinating agents. wikipedia.org

Prominent examples of these reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edu These reagents have been successfully used for the direct ring fluorination of various heterocyclic compounds. academie-sciences.fr A pertinent example is the selective mono-ortho-fluorination of 2-aryl-1,3-benzo[d]oxazin-4-one using NFSI, which demonstrates the feasibility of direct fluorination on the benzoxazine scaffold. mdpi.com The mechanism of electrophilic fluorination is complex but provides a direct route to organofluorine compounds that can be difficult to access through other methods. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents
Reagent NameAbbreviationCharacteristicsReference
N-FluorobenzenesulfonimideNFSIEffective and commonly used N-F reagent. wikipedia.orgbrynmawr.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorCationic N-F reagent known for high efficiency. wikipedia.org
N-Fluoro-o-benzenedisulfonimideNFOBSAn effective N-F reagent. wikipedia.org

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the introduction of a fluoride (B91410) ion as a nucleophile to displace a leaving group on a substrate. For the synthesis of fluorinated benzoxazines, this strategy is typically applied to an aromatic precursor bearing a suitable leaving group, such as a halogen or a nitro group, in an activated position. The process generally follows a nucleophilic aromatic substitution (SNAr) or halogen exchange (Halex) mechanism. acsgcipr.org

Common nucleophilic fluoride sources include simple alkali metal salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of these reagents is highly dependent on the solvent system and the presence of any phase-transfer catalysts. Anhydrous TBAF, for instance, is a potent fluorinating agent in polar aprotic solvents like DMSO and acetonitrile (B52724), capable of displacing halides or nitro groups from activated aromatic compounds. acsgcipr.org

A potential pathway to this compound via this approach would involve the synthesis of a precursor, for example, 5-chloro- or 5-nitro-4aH-3,1-benzoxazine-2,4-dione, followed by a nucleophilic substitution reaction with a fluoride source. Another advanced strategy involves the in situ generation of a highly reactive benzyne (B1209423) intermediate from a 2-(trialkylsilyl)phenyl-substituted precursor, which is then trapped by a fluoride nucleophile. researchgate.net

Table 1: Common Reagents for Nucleophilic Fluorination

ReagentCommon AbbreviationTypical Conditions
Potassium FluorideKFPolar aprotic solvents (e.g., DMF, DMSO), high temp.
Cesium FluorideCsFPolar aprotic solvents, often milder than KF
Tetrabutylammonium FluorideTBAFAnhydrous conditions, polar aprotic solvents, RT
Potassium BifluorideKHF₂Used in specific applications, often at high temp.

Halofluorination Strategies for Introducing Fluorine

While direct halofluorination (the addition of a halogen and a fluorine atom across a double bond) is a well-known reaction for alkenes, its application in the synthesis of aromatic heterocyclic systems like benzoxazines is less direct. A more pertinent and widely used strategy for introducing fluorine onto electron-rich aromatic or heteroaromatic rings is electrophilic fluorination. wikipedia.org

This approach utilizes reagents in which the fluorine atom is bound to a highly electronegative group, rendering the fluorine atom electrophilic ("F+"). wikipedia.org One of the most versatile and commercially successful electrophilic fluorinating agents is Selectfluor®, a salt with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). nih.govref.ac.uk Other common reagents include N-fluorobenzenesulfonimide (NFSI). wikipedia.orgbeilstein-journals.org

The reaction mechanism involves the attack of an electron-rich carbon center, such as an activated aromatic ring or an enol/enolate, on the electrophilic fluorine atom. wikipedia.org In the context of synthesizing fluorinated benzoxazine precursors, an appropriately substituted phenol (B47542) or aniline (B41778) could be subjected to electrophilic fluorination. For instance, fluorination of a benzo rsc.orgacs.orgfao.orgtriazin-7-one scaffold with Selectfluor occurs regioselectively at the position activated by an enamine nitrogen's lone pair. nih.gov This highlights the directing effects of substituents on the aromatic ring, which are crucial for achieving the desired regiochemistry.

Table 2: Key Electrophilic Fluorinating Agents

ReagentCommon Name/AbbreviationKey Features
N-FluorobenzenesulfonimideNFSIEffective, crystalline solid, widely used. beilstein-journals.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly effective, stable, safe, and versatile. nih.govref.ac.uk
N-Fluoro-o-benzenedisulfonimideNFOBSA powerful N-F type fluorinating agent. wikipedia.org

Novel and Green Synthetic Protocols

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign and efficient methodologies. These "green" protocols aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes. This rapid heating can also lead to higher yields and purities of the final products. The application of microwave heating has been shown to significantly shorten the reaction time for the fluorination of certain heterocyclic systems. nih.gov This suggests its potential applicability for the efficient synthesis of fluorinated benzoxazines. The synthesis of various benzoxazine and benzoxazinone derivatives has been successfully achieved using microwave irradiation, often in conjunction with solvent-free conditions, providing an eco-friendly route to these compounds.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce environmental pollution, cost, and safety hazards. Several benzoxazine monomers have been synthesized under solvent-free conditions, either by heating the neat reactants together or by using mechanical methods like ball-milling. fao.org These methods are not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through conventional solution-phase synthesis.

Metal-Catalyzed Coupling Reactions in Benzoxazine Formation

Transition metal catalysis offers powerful and efficient pathways for the construction of complex molecular architectures, including the benzoxazine ring system. These methods often proceed with high atom economy and functional group tolerance under mild conditions.

Palladium-catalyzed reactions are particularly notable. A cascade arene/alkyne annulation reaction has been developed to synthesize complex fluorene-benzoxazine derivatives. acs.org This transformation proceeds through a sequence involving a 6-exo-dig cyclization and C-H bond activation, demonstrating an efficient method for building the benzoxazine core. acs.org Similarly, palladium catalysis can be used for C-N coupling to form chiral benzoxazinoindoles. thieme-connect.com

Copper-catalyzed reactions also provide an effective route. A one-pot cascade annulation involving diaryliodonium salts, nitriles, and aldehydes, catalyzed by copper(I), has been shown to produce 2,4-substituted benzoxazine derivatives efficiently. rsc.org While some metal complexes are used to catalyze the ring-opening polymerization of benzoxazine monomers, the focus here is on their role in the initial formation of the heterocyclic ring. frontiersin.orgmdpi.com

Table 3: Examples of Metal-Catalyzed Benzoxazine Synthesis

Catalyst SystemReaction TypeSubstratesProduct Type
Palladium (Pd)Cascade Arene/Alkyne AnnulationSubstituted anilides with alkyne moietiesFluorene-benzoxazines acs.org
Copper(I) (Cu)Cascade AnnulationDiaryliodoniums, nitriles, aldehydes2,4-Substituted benzoxazines rsc.org

One-Pot Synthetic Sequences

Modern advancements have expanded this concept to more complex transformations. The metal-catalyzed cascade reactions mentioned previously are excellent examples of sophisticated one-pot sequences. rsc.orgacs.org For instance, the copper-catalyzed synthesis of benzoxazines from three components (diaryliodoniums, nitriles, and aldehydes) and the palladium-catalyzed synthesis of fluorene-benzoxazines represent highly efficient one-pot processes for creating structurally diverse benzoxazine analogues. rsc.orgacs.org The development of such sequences is crucial for the streamlined production of functional molecules like this compound.

Regioselectivity and Yield Optimization in this compound Synthesis

The regioselectivity in the synthesis of this compound is fundamentally determined by the structure of the starting material. The final cyclization step to form the benzoxazinedione ring does not typically involve choices that affect the position of the fluorine atom; instead, the regiochemistry must be established during the synthesis of the precursor, which is 2-amino-6-fluorobenzoic acid. The ortho-disposition of the amino and carboxylic acid groups with the fluorine atom at the adjacent C6 position is crucial for the formation of the desired 5-fluoro isomer upon cyclization.

Yield optimization focuses on the efficiency of the ring-closing reaction of the anthranilic acid precursor. A common and historically significant method for this conversion is the reaction with phosgene or its safer liquid analogues, diphosgene and triphosgene. The reaction involves the formation of an intermediate N-carboxyanhydride from the anthranilic acid, which then cyclizes to the isatoic anhydride.

Key parameters for optimizing the yield in this process include:

Temperature Control: Maintaining a controlled temperature is critical. When using phosgene, allowing the temperature to rise above 50-60°C can lead to a decrease in yield due to side reactions. ottokemi.com

Reagent Addition: The rate of addition of the cyclizing agent (e.g., phosgene) must be carefully controlled to match its rate of absorption by the reaction mixture. Efficient and rapid stirring is essential to ensure proper mixing and prevent localized high concentrations of reagents. ottokemi.com

Reaction Medium: The reaction is typically carried out in an aqueous acidic solution, where the anthranilic acid is present as its hydrochloride salt. ottokemi.com

Alternative methods to using highly toxic phosgene derivatives have been developed. For instance, the thermal cyclization of carbamate (B1207046) precursors represents a pathway that can produce isatoic anhydrides in high yield and purity without the need for harsh or hazardous reagents. ebi.ac.uk

The following table illustrates how the choice of cyclizing agent and reaction conditions can influence the yield of benzoxazinedione synthesis, based on general procedures for isatoic anhydrides.

PrecursorCyclizing AgentKey Reaction ConditionsTypical YieldReference
Anthranilic AcidPhosgeneAqueous HCl, Temp <50°C, Efficient Stirring72-75% ottokemi.com
Substituted Anthranilic AcidDiphosgeneDioxane solventHigh ebi.ac.uk
2-Alkylamino-6-halo-nicotinic AcidTriphosgeneBoiling 1,4-dioxane44-83%
Phenyl Carbamate IntermediateNone (Thermal Cyclization)Heating at 140-170°C, with or without solventHigh ebi.ac.uk

Synthesis of Precursors and Intermediates for Fluorinated Benzoxazinediones

The synthesis of this compound is critically dependent on the availability of its direct precursor, 2-amino-6-fluorobenzoic acid. Several synthetic routes have been reported for this key intermediate.

One industrial method begins with 6-fluoro-2-bromotoluene. guidechem.com This starting material undergoes catalytic oxidation in an acidic solution using oxygen at elevated temperatures (80-220°C) to convert the methyl group into a carboxylic acid, yielding 6-fluoro-2-bromobenzoic acid. The subsequent step is an amination reaction, where the bromo-substituted acid is treated with ammonia (B1221849) at 70-180°C to replace the bromine atom with an amino group, affording the final product, 2-amino-6-fluorobenzoic acid. guidechem.com This method is noted for its use of readily available raw materials and conditions suitable for industrial scale-up. guidechem.com

An alternative laboratory synthesis starts from 2-nitro-6-fluorobenzonitrile. guidechem.com In this procedure, the nitrile is treated with sodium nitrite (B80452) in concentrated sulfuric acid at low temperatures (-5 to 0°C) to form a diazonium salt. Subsequent reaction steps involving copper sulfate (B86663) and sodium phosphate (B84403) lead to the formation of 2-nitro-6-fluorobenzoic acid. The final conversion of the nitro group to an amino group would be required to complete the synthesis. A reported yield for the conversion of the nitrile to the nitro acid was 16.4%. guidechem.com

The synthesis of isomeric fluorinated anthranilic acids often employs different strategies. For example, the synthesis of 2-amino-3-fluorobenzoic acid can be achieved through a multi-step process starting from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. orgsyn.org This starting material is cyclized in concentrated sulfuric acid to produce 7-fluoroisatin. orgsyn.org The isatin (B1672199) ring is then oxidatively cleaved using hydrogen peroxide in a sodium hydroxide (B78521) solution. orgsyn.org This ring-opening step yields the desired 2-amino-3-fluorobenzoic acid in high yield (84-96%). orgsyn.org While this produces a different isomer, the use of isatin intermediates represents a valuable strategy for accessing various substituted anthranilic acids.

Another general and powerful method for preparing substituted anthranilic acids is the Hofmann rearrangement. This is demonstrated in the preparation of 6-nitro-anthranilic acid from 3-nitro-phthalimide. google.com The phthalimide (B116566) is first opened to the corresponding phthalamic acid, which then undergoes the rearrangement using sodium hypochlorite (B82951) in a basic solution to yield the anthranilic acid with an 88% yield. google.com This approach could be applicable to the synthesis of fluorinated anthranilic acids, provided the corresponding fluorinated phthalimide precursors are accessible.

Chemical Reactivity and Transformational Pathways of 5 Fluoro 4ah 3,1 Benzoxazine 2,4 Dione

Reactions of the Benzoxazine-2,4-dione Ring System

The core reactivity of the 5-fluoro-isatoic anhydride (B1165640) molecule stems from the strained 3,1-benzoxazine-2,4-dione ring. This system contains two electrophilic carbonyl centers (at C-2 and C-4) and is susceptible to cleavage by a variety of nucleophiles.

Ring-Opening Reactions and Subsequent Derivatizations

The most characteristic reaction of isatoic anhydrides is their ring-opening upon treatment with nucleophiles. thieme-connect.de This reaction provides a powerful and widely used method for synthesizing substituted anthranilic acid derivatives, which are themselves key precursors to other complex heterocyclic systems. nih.gov

The reaction is initiated by the nucleophilic attack at one of the two carbonyl carbons. Attack at the more reactive C-4 carbonyl leads to the cleavage of the acyl-oxygen bond, resulting in the formation of a 2-(carboxyamino)benzoyl derivative. Subsequent loss of carbon dioxide is a common feature of these reactions, leading to the formation of 2-aminobenzamide (B116534) derivatives. orgchemres.orgresearchgate.net These intermediates can then undergo intramolecular cyclization, often in the presence of a third component like an aldehyde or nitrile, to yield a diverse array of fused heterocyclic products, most notably quinazolinones. researchgate.netopenmedicinalchemistryjournal.commdpi.com

A general mechanism involves the initial attack by a nucleophile (e.g., an amine), followed by decarboxylation to form a 2-aminobenzamide intermediate. This intermediate can then react with an aldehyde to form an imine, which undergoes intramolecular cyclization to yield 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.org

The table below summarizes common ring-opening reactions and the resulting derivatized products.

NucleophileIntermediate ProductFinal Derivatized Product (with co-reactant)Reference
Primary Amines (R-NH₂)N-substituted-2-aminobenzamide2,3-disubstituted-quinazolin-4(3H)-ones (with aldehydes) researchgate.netresearchgate.net
Ammonia (B1221849) / Ammonium (B1175870) Salts2-Aminobenzamide2-substituted-quinazolin-4(3H)-ones (with aldehydes) researchgate.net
Urea (H₂NCONH₂)2-Amino-N-carbamoylbenzamide2,3-dihydroquinazolin-4(1H)-ones (with aldehydes) orgchemres.org
Hydroxide (B78521) (OH⁻) / Water2-Aminobenzoic acid (Anthranilic acid)Not Applicable rsc.org

Cycloaddition Reactions Involving the Dione (B5365651) Moiety

Direct cycloaddition reactions, such as the Diels-Alder reaction, involving the dione moiety of isatoic anhydride are not commonly reported in the literature. nih.govlibretexts.org The inherent aromaticity and stability of the benzoxazine (B1645224) ring system make it a poor diene or dienophile for typical [4+2] cycloadditions. libretexts.org

However, the molecule can serve as a precursor to highly reactive intermediates that undergo subsequent annulation or cyclization reactions. Under certain catalytic conditions, the ring can be opened and participate in transformations that construct new rings. For instance, rhodium(III)-catalyzed reactions of isatoic anhydride with alkynes proceed via a decarbonylative annulation pathway. rsc.org In this process, the isatoic anhydride acts as a masked directing group, facilitating C-H activation of the aromatic ring, followed by alkyne insertion and reductive elimination to form complex aminoisocoumarin products. While not a concerted cycloaddition, this pathway represents a significant transformational route to building new fused ring systems from the benzoxazine-2,4-dione core. rsc.org

Isomerization Pathways of Benzoxazines

Isomerization of the stable 5-fluoro-4aH-3,1-benzoxazine-2,4-dione ring system under standard conditions is not a characteristic reaction. The compound displays considerable thermal stability. mdpi.comresearchgate.net However, under specific reaction conditions or at high temperatures, it can undergo decomposition or rearrangement to form reactive intermediates.

One significant transformation pathway occurs in the presence of strong bases at elevated pH. Under these conditions, the N-H proton can be abstracted, leading to a ring-opened anionic intermediate that exists in equilibrium with an o-carboxyphenyl isocyanate. rsc.org This isocyanate is a highly reactive species that can be trapped by nucleophiles. This behavior demonstrates that isatoic anhydride can function as a "masked isocyanate," providing a pathway to isocyanate chemistry without handling the hazardous isocyanate directly. rsc.org Thermal decomposition at very high temperatures can lead to fragmentation, often initiated by the loss of carbon dioxide, which can generate highly reactive species like benzynes, although this typically requires harsh conditions. nih.govnih.gov

Reactivity Modulation by the 5-Fluoro Substituent

The fluorine atom at the 5-position of the aromatic ring plays a crucial role in modulating the reactivity of the entire molecule through a combination of inductive and resonance effects. semanticscholar.org

Influence on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 5-fluoro-isatoic anhydride is influenced by the directing effects of the existing substituents: the heterocyclic part and the fluorine atom. wikipedia.org The heterocyclic ring contains an amide-like nitrogen atom, whose lone pair strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho (C-8) and para (C-6) positions. masterorganicchemistry.comlibretexts.org Conversely, the carbonyl groups are deactivating.

The fluorine atom exhibits a dual electronic effect:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring, which deactivates the ring towards electrophilic attack. stackexchange.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an activating, ortho, para-directing effect. wikipedia.org

For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, making the ring less reactive than its non-halogenated counterpart. wikipedia.org However, the resonance effect still dictates the regioselectivity, making fluorine an ortho, para-director.

SubstituentPositionEffect on ReactivityDirecting Influence
-NH- (part of ring)1Activating (+R)Ortho, Para (to C-8, C-6)
-C(O)- (part of ring)2, 4Deactivating (-I, -R)Meta (to C-5, C-7)
-F5Deactivating (-I > +R)Ortho, Para (to C-4a, C-6)

Impact on Nucleophilic Attack and Ring Stability

The strong electron-withdrawing inductive effect of the fluorine substituent has a profound impact on the reactivity of the heterocyclic ring towards nucleophiles. nih.gov By pulling electron density from the aromatic system, the fluorine atom renders the C-2 and C-4 carbonyl carbons significantly more electrophilic. vulcanchem.com

This enhanced electrophilicity increases the susceptibility of the ring to nucleophilic attack, which is the rate-determining step in its characteristic ring-opening reactions. stackexchange.comnih.gov Consequently, 5-fluoro-isatoic anhydride is expected to react more readily with nucleophiles like amines or water than the non-fluorinated parent compound. arkat-usa.org This increased reactivity may allow for reactions to proceed at lower temperatures or achieve higher yields.

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Structure Reactivity and Structure Property Relationships in Fluorinated Benzoxazinediones

Elucidating the Role of Fluorine in Directing Chemical Reactivity

The chemical reactivity of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione, also known as 5-fluoroisatoic anhydride (B1165640), is largely dictated by the chemistry of the heterocyclic ring. researchgate.net This class of compounds is well-recognized for its susceptibility to nucleophilic attack, which typically results in the opening of the oxazine (B8389632) ring. researchgate.netwikipedia.org The primary role of the fluorine atom at the 5-position is to modulate the electrophilicity of the two carbonyl carbons (at positions 2 and 4).

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through both induction (σ-withdrawal) and resonance (π-donation). In the case of a fluorine substituent on a benzene (B151609) ring, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the ring system. This deactivation of the aromatic ring enhances the electrophilic character of the carbonyl carbons within the fused heterocyclic ring.

Key Reactivity Pathways:

Nucleophilic Acyl Substitution and Ring-Opening: The primary mode of reaction for isatoic anhydrides involves nucleophilic attack at the carbonyl centers. researchgate.netmyttex.net The enhanced electrophilicity of the carbonyl carbons in the 5-fluoro derivative makes it particularly prone to reaction with a wide array of nucleophiles, including alcohols, amines, and thiols. myttex.netchemrxiv.org This reaction typically proceeds via a ring-opening mechanism, leading to the formation of 2-amino-5-fluorobenzoic acid derivatives (anthranilic acids) and the release of carbon dioxide. wikipedia.org

Influence of Nucleophile Strength: The course and products of the reaction are dependent on the nature of the attacking nucleophile. myttex.net Stronger nucleophiles will readily attack the anhydride, while reactions with weaker nucleophiles may require catalysis or harsher conditions. Studies on the parent isatoic anhydride show that reactions with alcohols (alcoholysis) and amines (aminolysis) are common pathways for functionalization. wikipedia.org

Comparative Reactivity: While direct quantitative comparisons are scarce in the literature for this specific molecule, it can be inferred from general principles that the fluorine substituent makes this compound more reactive towards nucleophiles than its non-fluorinated counterpart. Conversely, it would be less reactive than derivatives bearing stronger electron-withdrawing groups, such as a nitro group. researchgate.net A theoretical study on substituted isatoic anhydrides confirms that electron-withdrawing groups increase the electrophilicity of the carbonyl carbons. researchgate.net

The table below summarizes the expected reactivity patterns based on the known chemistry of isatoic anhydrides.

Nucleophile TypeExpected ProductInfluence of 5-Fluoro Group
Water (Hydrolysis)2-amino-5-fluorobenzoic acid + CO₂Increased rate of hydrolysis due to enhanced electrophilicity.
Alcohols (Alcoholysis)Alkyl 2-amino-5-fluorobenzoate + CO₂Increased rate of ester formation.
Primary/Secondary Amines (Aminolysis)2-amino-5-fluoro-N-substituted-benzamide + CO₂Increased rate of amide formation.
ThiolsThioesters of 2-amino-5-fluorobenzoic acidIncreased susceptibility to attack by sulfur nucleophiles.

Quantitative Structure-Reactivity Relationships (QSAR) Studies for Fluorinated Systems

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry and materials science for developing mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. silae.itresearchgate.net These models are typically built using descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric bulk. researchgate.netjpbs-online.com

For fluorinated systems like this compound, QSAR models can be particularly insightful. However, a review of the current literature reveals a lack of specific QSAR studies performed on this compound or the broader class of benzoxazinediones. Studies have been conducted on structurally related benzoxazinones, which have shown the importance of steric, electrostatic, and hydrophobic fields in determining their biological activity as antiplatelet agents. semanticscholar.org

Hypothetical QSAR Model Development:

Should a QSAR study be undertaken for a series of substituted benzoxazinediones, several key descriptors would be relevant, particularly to capture the effect of the fluorine atom:

Electronic Descriptors: The Hammett constant (σ) is a classic descriptor for the electron-donating or -withdrawing nature of a substituent. silae.it For fluorine, both the inductive (σ_I_) and resonance (σ_R_) components would be critical. Other quantum chemical parameters like atomic charges, dipole moment, and HOMO/LUMO energies would also be vital.

Hydrophobic Descriptors: The partition coefficient (log P) or the substituent hydrophobicity constant (π) would quantify the lipophilicity. jpbs-online.com The fluorine atom is known to increase the lipophilicity of a molecule in its immediate vicinity.

Steric Descriptors: Parameters such as molar refractivity (MR) or Taft's steric parameter (Es) would describe the size and shape of the substituent. jpbs-online.com Fluorine is unique in that it is relatively small (van der Waals radius of 1.47 Å), only slightly larger than hydrogen (1.20 Å), minimizing steric hindrance compared to other halogens.

The table below illustrates the typical parameters used in Hansch analysis, a common QSAR approach, and the expected contribution of a fluorine substituent.

Parameter TypeDescriptorDefinitionTypical Value/Effect of Fluorine
Hydrophobic π (pi constant)Contribution of a substituent to the lipophilicity (log P).Positive (e.g., +0.14 for F on a benzene ring), indicating increased hydrophobicity.
Electronic σ (sigma constant)Overall electron-withdrawing/donating ability of a substituent.Positive (e.g., σ_meta = +0.34, σ_para_ = +0.06), indicating electron-withdrawing character.
Steric MR (Molar Refractivity)A measure of the volume occupied by a substituent.Small (e.g., 0.92 cm³/mol), indicating minimal steric bulk.
Steric Es (Taft's Steric Parameter)Quantifies the steric effect of a substituent.Small, reflecting its similarity in size to a hydrogen atom.

Developing a predictive QSAR model for this class of compounds would be highly valuable for designing new derivatives with tailored reactivity, for example, in the synthesis of pharmaceuticals or as blowing agents in the polymer industry where the release of CO₂ is exploited. wikipedia.org

Theoretical Frameworks for Understanding Electronic and Steric Effects

Electronic Effects:

The fluorine atom's high electronegativity is the dominant factor governing its electronic influence. This leads to several key effects:

Inductive Effect (σ-withdrawal): Fluorine strongly pulls electron density through the sigma bond framework. This effect is most pronounced at the carbon atom to which it is attached (C5) and diminishes with distance, but it still influences the entire molecule, including the heterocyclic ring. This inductive withdrawal is the primary reason for the increased electrophilicity of the carbonyl carbons (C2 and C4).

Resonance Effect (π-donation): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, this effect is significantly weaker than its inductive pull.

Molecular Orbitals: A DFT analysis would likely show that the fluorine substituent lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The LUMO is expected to have significant contributions from the carbonyl carbons, and its lower energy would be consistent with the molecule's enhanced susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis could provide a more detailed picture of electron delocalization. nih.gov It would likely reveal strong hyperconjugative interactions, such as delocalization from the fluorine lone pairs into antibonding orbitals of the aromatic ring (n_F → σ_C-C and n_F → π_C-C), further illustrating the electronic perturbations caused by fluorination.

Steric Effects:

One of the most significant features of fluorine in chemical design is its small size.

Minimal Steric Hindrance: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This means that replacing a hydrogen atom with fluorine at the 5-position of the benzoxazinedione ring does not introduce significant steric bulk. This is in stark contrast to other halogens like chlorine (1.75 Å), bromine (1.85 Å), and iodine (1.98 Å).

Access to the Reactive Center: The minimal steric profile of the 5-fluoro group ensures that it does not impede the approach of nucleophiles to the C2 and C4 carbonyl positions. The reactivity of the molecule is therefore primarily governed by electronic factors rather than steric hindrance from the substituent.

The following table summarizes the key electronic and steric properties of fluorine in the context of the title compound.

PropertyDescriptionConsequence for this compound
High Electronegativity Strong pull on electron density through sigma bonds.Increases the partial positive charge on carbonyl carbons, enhancing reactivity towards nucleophiles.
Weak Resonance Donation Inefficient donation of lone pair electrons into the π-system.The strong inductive effect dominates, leading to overall electron withdrawal.
Small van der Waals Radius Similar in size to a hydrogen atom.Does not sterically hinder the approach of reactants to the carbonyl groups.
Strong C-F Bond High bond dissociation energy.The C-F bond itself is highly stable and unreactive under typical reaction conditions for the anhydride moiety.

Conformational Dynamics and Their Influence on Reaction Profiles

The conformational dynamics of this compound are expected to be highly restricted. The molecule consists of a fused bicyclic system where a benzene ring is annulated to a six-membered oxazine ring.

Planarity of the Ring System: The parent compound, N-methylisatoic anhydride, has been shown by X-ray crystallography to be an essentially planar molecule. nih.govnih.gov The benzene ring is inherently planar, and the dione (B5365651) functionality in the heterocyclic ring introduces sp² hybridized centers that favor planarity. It is therefore highly probable that this compound also possesses a rigid, planar, or near-planar conformation.

Limited Conformational Freedom: Unlike saturated heterocyclic rings (e.g., cyclohexane (B81311) or piperidine) which can adopt various chair, boat, and twist-boat conformations, the fused aromatic-heterocyclic structure of the benzoxazinedione core locks the molecule into a fixed geometry. organicchemistrytutor.com Consequently, there are no significant low-energy conformational isomers.

Influence on Reaction Profiles: The rigid planarity of the molecule means that the reaction profile is not complicated by the need to consider different ground-state conformers or the energy barriers to interconversion between them. The accessibility of the carbonyl groups to incoming nucleophiles is well-defined by this planar geometry. The trajectory of a nucleophilic attack would be perpendicular to the plane of the ring system, targeting the π* orbitals of the C=O bonds.

Because the molecule is essentially planar, its conformational analysis is straightforward. There are no significant rotational barriers or ring puckering dynamics to consider, which simplifies the theoretical modeling of its reaction mechanisms. The reaction energy profiles are therefore primarily determined by the electronic properties of the reactants and the stability of the transition states and intermediates, rather than by conformational factors.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Fluoro 4ah 3,1 Benzoxazine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione in solution. By analyzing the behavior of atomic nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field, NMR provides unambiguous information about the chemical environment and connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the organic framework of the molecule.

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons. For this compound, the spectrum is characterized by signals from the three aromatic protons and one N-H proton. In a typical solvent like DMSO-d₆, the N-H proton appears as a broad singlet at a downfield chemical shift, around 11.19 ppm, due to its acidic nature. chemicalbook.com The aromatic region shows three distinct signals corresponding to the protons on the fluorinated benzene (B151609) ring. The fluorine atom influences the chemical shifts and splitting patterns of these adjacent protons through spin-spin coupling (J-coupling). A representative ¹H NMR data set shows a doublet of doublets at approximately 7.36 ppm, a doublet of triplets at 6.87 ppm, and another doublet of doublets at 6.74 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound is expected to show eight distinct signals. The two carbonyl carbons (C2 and C4) would resonate at the lowest field (typically >150 ppm). The six aromatic carbons would appear in the intermediate region (approx. 100-150 ppm), with their chemical shifts influenced by the fluorine substituent and the heterocyclic ring. The carbon directly bonded to the fluorine atom (C5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature.

Table 1: Representative ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz Assignment
11.19 br s - N1-H
7.36 dd 8.4, 2.6 Ar-H
6.87 dt 8.4, 2.2 Ar-H

Data sourced from ChemicalBook. chemicalbook.com

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential and highly sensitive technique for characterization. organicchemistrydata.orgcolorado.edu The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong, sharp signals and a wide range of chemical shifts that are extremely sensitive to the local electronic environment. organicchemistrydata.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aromatic fluorine (Ar-F) typically falls within the range of +80 to +170 ppm relative to a standard like CFCl₃. ucsb.edu The precise shift is diagnostic of the electronic effects of the surrounding functional groups on the benzene ring. Furthermore, the signal will exhibit coupling to the adjacent aromatic protons, providing through-bond connectivity information that corroborates the assignments made from the ¹H NMR spectrum.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.govbas.bg

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, the COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their positions relative to one another on the ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. fiveable.mefrontiersin.org These methods provide a characteristic "fingerprint" based on how the molecule's bonds stretch and bend upon interaction with light. frontiersin.org

The IR spectrum of this compound would display several key absorption bands. A prominent N-H stretching band would be expected in the region of 3200-3300 cm⁻¹. The most intense features would be the two carbonyl (C=O) stretching vibrations, likely appearing between 1680 and 1800 cm⁻¹. Due to the anhydride (B1165640) and carbamate-like environments, these two carbonyl bands would have distinct frequencies. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the strong C-F bond would give rise to a characteristic absorption band typically found between 1100 and 1250 cm⁻¹.

Raman spectroscopy provides complementary information. frontiersin.org While C=O stretching is also visible in Raman spectra, non-polar bonds like the aromatic C=C bonds often produce stronger signals than in IR. fiveable.me This complementarity aids in a more complete structural analysis. fiveable.me

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Bond Vibrational Mode
3200 - 3300 N-H Stretch
1680 - 1800 C=O Symmetric & Asymmetric Stretch
1450 - 1600 C=C Aromatic Ring Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on the fragmentation patterns of the molecule. chemguide.co.uk

For this compound (C₈H₄FNO₃), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of approximately 181.12 g/mol . chemicalbook.comlbaochemicals.com The fragmentation of the molecular ion is energetically driven, and the resulting smaller, charged fragments provide clues to the molecule's structure. libretexts.orglibretexts.org A plausible fragmentation pathway for isatoic anhydrides involves the initial loss of carbon dioxide (CO₂, 44 Da), followed by the loss of carbon monoxide (CO, 28 Da). This would lead to significant fragment ions at m/z values of approximately 137 (M-44) and 109 (M-44-28).

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that measures m/z values with very high accuracy (typically to four or five decimal places). lcms.cz This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm the molecular formula as C₈H₄FNO₃ by matching the experimentally measured exact mass to the theoretically calculated mass, providing the ultimate confirmation of its elemental composition. preprints.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, a common practice for compounds containing polar functional groups. nih.govmdpi.com Derivatization with reagents such as acetic anhydride or pentafluoropropionic anhydride can yield derivatives with improved chromatographic behavior. mdpi.comresearchgate.net

In a typical GC-MS analysis, the derivatized compound is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unequivocal identification. The mass spectrum of derivatized this compound would be expected to show characteristic fragments resulting from the loss of specific chemical groups, aiding in its structural confirmation. mdpi.com Selective ion monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity for trace-level analysis. mdpi.com

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
GC Column Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program Initial temperature 70°C, ramped to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-550 m/z

This table presents a hypothetical set of parameters and should be optimized for specific instrumentation and derivatization methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of organic molecules, including those that are not amenable to GC-MS due to low volatility or thermal instability. lcms.cz For this compound, LC-MS offers a direct method of analysis without the need for derivatization. lcms.cznih.govmdpi.comnih.gov

The compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a reversed-phase column. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate (B1210297), is optimized to achieve efficient separation. lcms.cznih.gov The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for such compounds, which can be operated in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by inducing fragmentation of the parent ion. mdpi.com

Table 2: Illustrative LC-MS Parameters for the Analysis of this compound

ParameterValue
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and/or Negative
Mass Analyzer Triple Quadrupole or Time-of-Flight (TOF)
Data Acquisition Full scan and product ion scan (MS/MS)

This table provides an illustrative set of parameters that would require optimization for the specific analytical application.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and other fine chemicals. For this compound, a reversed-phase HPLC method is typically developed and validated. The purity of related compounds, such as 8-fluoroisatoic anhydride, is often specified to be greater than or equal to 95% as determined by HPLC, indicating the utility of this technique. jk-sci.com

The method involves injecting a solution of the compound onto a stationary phase, and a liquid mobile phase is pumped through the column to elute the components. A UV detector is commonly used for detection, as the benzoxazine (B1645224) ring system is expected to have a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: General HPLC Conditions for Purity Assessment of this compound

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile/methanol
Detector UV at a wavelength of maximum absorbance (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

These conditions are general and would need to be optimized for the specific compound and potential impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. thieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separated spots are visualized, typically under UV light or by staining. The retention factor (Rf) value of the product spot will differ from those of the starting materials, allowing for a qualitative assessment of the reaction's progress.

Table 4: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum plates
Mobile Phase A mixture of hexane (B92381) and ethyl acetate in a suitable ratio (e.g., 7:3)
Visualization UV light (254 nm)

The mobile phase composition is highly dependent on the polarity of the reactants and products and must be determined empirically.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound of suitable quality would allow for the elucidation of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

The crystallographic data for related benzoxazine derivatives often reveal details about their crystal system, space group, and unit cell dimensions. researchgate.net For instance, other benzoxazine structures have been reported to crystallize in monoclinic or triclinic systems. researchgate.netresearchgate.net The analysis of the crystal structure of this compound would provide invaluable information on its molecular conformation and packing in the solid state.

Table 5: Representative Crystallographic Data for a Benzoxazine Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.77163 (5)
b (Å) 11.92235 (6)
c (Å) 12.05645 (5)
β (°) 93.8305 (4)
Volume (ų) 1544.87 (1)
Z 4

Data from a representative 1,4-benzoxazine derivative. researchgate.net The actual crystallographic data for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Approaches for 5 Fluoro 4ah 3,1 Benzoxazine 2,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 5-fluoro-4aH-3,1-benzoxazine-2,4-dione, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule.

Key parameters derived from DFT calculations would include:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form, offering insight into the molecule's steric and electronic properties.

Vibrational frequencies: Used to predict the infrared (IR) spectrum of the molecule, allowing for comparison with experimental data to confirm its structure.

These calculations would provide a foundational understanding of the molecule's electronic distribution and structural stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

An FMO analysis of this compound would reveal:

HOMO and LUMO energy levels: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Orbital distribution: Mapping the location of the HOMO and LUMO across the molecule identifies the likely sites for nucleophilic and electrophilic attack.

Below is a hypothetical data table illustrating the type of information FMO analysis would provide.

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
LUMO-1.5Carbonyl carbons, Benzene (B151609) ring
HOMO-7.8Oxygen atoms, Benzene ring
HOMO-LUMO Gap 6.3

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species.

For this compound, an MEP map would highlight:

Electron-rich regions (negative potential): Typically shown in red or yellow, these areas are susceptible to electrophilic attack. For this molecule, such regions would likely be found around the oxygen and fluorine atoms.

Electron-poor regions (positive potential): Usually colored blue, these sites are prone to nucleophilic attack. The hydrogen atoms and carbonyl carbons would be expected to show positive electrostatic potential.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate.

For this compound, this analysis could be applied to study:

Mechanisms of synthesis: Understanding the step-by-step process of its formation.

Decomposition pathways: Predicting how the molecule might break down under certain conditions.

Reactions with other molecules: Modeling its interaction with biological targets or other chemical reagents to predict potential reaction products and activation energies.

Molecular Dynamics Simulations for Conformational Studies

While geometry optimization finds the lowest energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides insight into the compound's flexibility and the different shapes (conformations) it can adopt at a given temperature.

An MD simulation of this compound could:

Explore conformational space: Identify the various stable and transient conformations of the molecule in different environments (e.g., in a vacuum, in water).

Analyze intermolecular interactions: Simulate how the molecule interacts with solvent molecules or larger biological macromolecules, such as proteins.

Provide dynamic stability information: Assess how the molecule's structure fluctuates under physiological conditions.

Integration of Machine Learning and AI in Predictive Modeling of Fluorinated Benzoxazinediones

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties. For classes of compounds like fluorinated benzoxazinediones, these technologies offer a path to bypass time-consuming quantum chemical calculations.

ML models can be trained on large datasets of known molecules to learn the complex relationships between chemical structure and properties. For instance, a model could be trained on a dataset of fluorinated compounds to predict properties such as:

Fluorination strength: In the context of developing new fluorinating agents, ML can predict the relative power of different compounds.

Lewis acidity: Graph neural networks have been successfully used to predict the fluoride (B91410) ion affinity, a key measure of Lewis acidity, from a molecule's structure alone.

Pharmacokinetic parameters: AI can be used to develop models that predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial in drug discovery.

For this compound, a trained ML model could potentially predict its reactivity, stability, or biological activity in seconds, based solely on its molecular graph. While the development of such specialized models requires large, high-quality datasets, this approach represents the future of predictive modeling for novel chemical entities.

Emerging Research Frontiers and Future Perspectives for 5 Fluoro 4ah 3,1 Benzoxazine 2,4 Dione

Development of Asymmetric Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric methods to synthesize enantiomerically pure compounds is a critical frontier in drug discovery. For 5-fluoro-4aH-3,1-benzoxazine-2,4-dione, while specific asymmetric syntheses have not been extensively reported, the broader field of asymmetric synthesis of fluorinated heterocycles offers a roadmap for future research.

Future strategies are likely to focus on several key approaches:

Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or transition-metal complexes, to control the stereoselective formation of the benzoxazinedione ring is a promising avenue. For instance, a chiral Brønsted acid could potentially catalyze an enantioselective cyclization of a suitable fluorinated precursor.

Fluorinated Chiral Building Blocks: An alternative strategy involves the use of enantiomerically pure fluorinated starting materials. This approach transfers the chirality from the starting material to the final product.

Enzymatic Resolutions: Biocatalysis, using enzymes such as lipases or proteases, could be employed for the kinetic resolution of a racemic mixture of this compound or its precursors.

These methodologies, while established in other areas, await application to the specific challenges posed by the synthesis of chiral this compound.

Exploration of Novel Fluorination Strategies

Late-Stage Fluorination: A particularly promising area is late-stage fluorination, where the fluorine atom is introduced at a late step in the synthetic sequence. This approach allows for the diversification of complex molecules without the need to redesign the entire synthesis. For the benzoxazinedione core, this could involve the direct C-H fluorination of a pre-formed heterocyclic ring.

Electrophilic and Nucleophilic Fluorination: The development of novel electrophilic and nucleophilic fluorinating reagents continues to expand the toolkit of synthetic chemists. Reagents like Selectfluor® offer a source of electrophilic fluorine ("F+") and have been used for the regioselective fluorination of various heterocyclic systems. nih.govsoilwise-he.eu Conversely, advanced nucleophilic fluorinating agents can be employed in aromatic nucleophilic substitution (SNAr) reactions on suitably activated precursors.

Future research will likely focus on optimizing these modern fluorination methods for the specific substrate of 4aH-3,1-benzoxazine-2,4-dione, aiming for higher yields, improved regioselectivity, and milder reaction conditions. The use of photoredox catalysis for fluorination is another exciting frontier that could enable previously inaccessible transformations. nih.gov

Advanced Derivatization for Specialized Chemical Applications

The this compound scaffold is not merely a final product but also a versatile intermediate for the synthesis of a wide range of other compounds. Its derivatization can lead to molecules with tailored properties for various applications.

Ring-Opening Reactions: The benzoxazinedione ring is susceptible to ring-opening by various nucleophiles. This reactivity can be harnessed to synthesize a diverse array of functionalized anthranilic acid derivatives. For example, reaction with amines or alcohols can yield amides and esters, respectively, which can serve as building blocks for pharmaceuticals, agrochemicals, or polymers.

Polymer Chemistry: Benzoxazine-based monomers are known to undergo ring-opening polymerization to form polybenzoxazines, a class of high-performance phenolic resins with excellent thermal stability and mechanical properties. nih.govnih.gov The fluorine atom in this compound can impart desirable properties to the resulting polymers, such as low dielectric constant, increased flame retardancy, and enhanced chemical resistance.

Synthesis of Fused Heterocycles: The benzoxazinedione core can serve as a precursor for the construction of more complex, fused heterocyclic systems. Through multi-step reaction sequences, the inherent reactivity of the dione (B5365651) functionality can be exploited to build additional rings onto the existing scaffold.

The table below summarizes potential derivatization pathways and their specialized applications.

Derivatization StrategyReagents/ConditionsPotential ProductsSpecialized Applications
Ring-Opening Amines, Alcohols, ThiolsFunctionalized anthranilamides, esters, and thioestersPharmaceutical intermediates, agrochemical synthesis
Polymerization Thermal or catalytic initiationFluorinated polybenzoxazinesHigh-performance composites, electronic materials
Heterocycle Synthesis Various cyclization reagentsFused quinazolinones, benzodiazepines, etc.Novel drug scaffolds, functional dyes

Computational Design and In Silico Screening of Benzoxazinedione Derivatives

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. These methods allow for the rapid evaluation of virtual libraries of compounds, prioritizing those with the highest potential for desired activities and properties, thereby saving significant time and resources.

Molecular Docking: For pharmaceutical applications, molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. researchgate.netmdpi.com This information can guide the design of more potent and selective inhibitors for enzymes such as kinases, proteases, or DNA gyrase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fluorinated benzoxazinediones, QSAR studies can identify key structural features, such as the position and nature of substituents, that are critical for activity. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for designing drug candidates with favorable pharmacokinetic profiles. These computational models can assess properties like oral bioavailability, membrane permeability, and potential toxicity of virtual derivatives of this compound.

The following table highlights common in silico techniques and their potential applications for this class of compounds.

In Silico TechniqueApplicationPotential Insights
Molecular Docking Virtual screening against protein targetsIdentification of potential biological targets and binding modes
QSAR Guiding lead optimizationUnderstanding structure-activity relationships
ADMET Prediction Assessing drug-likenessPrediction of pharmacokinetic and toxicity profiles
DFT Calculations Understanding reactivity and electronic propertiesElucidation of reaction mechanisms and molecular properties

Innovation in Analytical and Characterization Techniques for Complex Fluorinated Heterocycles

The unambiguous characterization of complex fluorinated heterocycles like this compound and its derivatives is essential for ensuring their purity, confirming their structure, and understanding their chemical behavior. While standard analytical techniques are employed, the presence of fluorine necessitates the use of specialized and innovative methods.

¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool. researchgate.netmdpi.com It provides direct information about the chemical environment of the fluorine atom and can be used to monitor the progress of fluorination reactions and to detect the formation of fluorinated byproducts. researchgate.netmdpi.com The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an ideal probe for structural elucidation. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of novel compounds. For fluorinated heterocycles, techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information through fragmentation analysis. The combination of liquid chromatography (LC) with HRMS is invaluable for separating and identifying components in complex reaction mixtures. nih.gov

X-ray Crystallography: Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For novel derivatives of this compound, this technique can confirm the connectivity of atoms, establish the stereochemistry in chiral compounds, and provide insights into intermolecular interactions in the crystal lattice.

The integration of these advanced analytical techniques is crucial for advancing the research and development of this important class of fluorinated heterocycles.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-fluoro-4aH-3,1-benzoxazine-2,4-dione?

Answer:
The synthesis typically involves cyclocondensation reactions using fluorinated benzaldehyde precursors. For example, analogous compounds like 5-fluoro-2-hydroxybenzoic acid derivatives (e.g., CAS 345-16-4) are functionalized via nucleophilic substitution or cyclization with reagents like urea or thiourea under acidic conditions . Key steps include:

  • Step 1: Fluorination at the C5 position using fluorinating agents (e.g., Selectfluor®).
  • Step 2: Cyclization with a diamine or carbonyl source to form the oxazine-dione core.
  • Validation: Monitor reaction progress via TLC or HPLC (>98% purity as per GLPBIO standards) .

Basic: How is structural characterization performed for this compound?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and fluorine substitution patterns (e.g., δ ~160 ppm for C-F in ¹³C NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration (similar to imidazolidine-dione derivatives in PDB entry 3YY) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Systematically vary parameters using Design of Experiments (DoE):

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalysis: Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure.
  • Temperature Control: Optimize between 80–120°C to balance kinetics and side reactions.
  • Yield Tracking: Compare with published yields (e.g., 69% for analogous thiadiazole synthesis) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Address discrepancies via:

  • Assay Standardization: Replicate studies under controlled conditions (e.g., cell line, incubation time).
  • Structural Analog Comparison: Compare with fluoro-oxazepinone derivatives (e.g., 7-fluoro-3-oxo-benzoxazepine) to isolate substituent effects .
  • Meta-Analysis: Cross-reference pharmacological datasets (e.g., anti-inflammatory activity in quinazolinone analogs) .

Basic: What analytical techniques confirm molecular stability?

Answer:

  • Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., >200°C for solid-state stability).
  • HPLC Stability Studies: Monitor degradation under stress conditions (pH, light, heat) .
  • Storage Protocols: Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How to design mechanistic studies for its biological activity?

Answer:

  • In Vitro Assays: Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Receptor Binding Studies: Use radiolabeled analogs to quantify affinity for neurotransmitter receptors (e.g., GABAₐ for benzodiazepine-like activity) .
  • Molecular Dynamics Simulations: Model interactions with binding pockets (e.g., docking studies for pyrimidine derivatives) .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles (per SDS guidelines) .
  • Ventilation: Use fume hoods to avoid inhalation of fluorinated intermediates.
  • Waste Disposal: Segregate halogenated waste per EPA protocols .

Advanced: How to address low solubility in aqueous buffers?

Answer:

  • Co-Solvent Systems: Use DMSO:water mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug Design: Introduce ionizable groups (e.g., carboxylic acids) to enhance hydrophilicity .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.